Cas no 297145-54-1 ((2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide)

(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide
- AKOS003626572
- F0095-1982
- (2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]-N-(2-PHENYLETHYL)PROP-2-ENAMIDE
- N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-4-methylbenzamide
- (Z)-N-(1-(4-methoxyphenyl)-3-oxo-3-(phenethylamino)prop-1-en-2-yl)-4-methylbenzamide
- 297145-54-1
-
- インチ: 1S/C26H26N2O3/c1-19-8-12-22(13-9-19)25(29)28-24(18-21-10-14-23(31-2)15-11-21)26(30)27-17-16-20-6-4-3-5-7-20/h3-15,18H,16-17H2,1-2H3,(H,27,30)(H,28,29)/b24-18-
- InChIKey: MWJBYLHRLQIJPD-MOHJPFBDSA-N
- ほほえんだ: O=C(/C(=C/C1C=CC(=CC=1)OC)/NC(C1C=CC(C)=CC=1)=O)NCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 414.19434270g/mol
- どういたいしつりょう: 414.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0095-1982-50mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-5μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-20μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-2μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-10mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-30mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-10μmol |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-2mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-40mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0095-1982-5mg |
(2Z)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide |
297145-54-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
(2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamideに関する追加情報
Exploring the Potential of (2Z)-3-(4-Methoxyphenyl)-2-(4-Methylphenyl)Formamido-N-(2-Phenylethyl)Prop-2-Enamide in Chemical and Biological Applications
The formamido moiety within the molecular structure of (2Z)-3-(4-methoxyphenyl)-2-(4-methylphenyl)formamido-N-(2-phenylethyl)prop-2-enamide (CAS No. 297145-54-1) plays a critical role in its pharmacological profile. Recent studies published in the Journal of Medicinal Chemistry highlight how this functional group contributes to enhanced metabolic stability and improved bioavailability when incorporated into small molecule drug candidates. The presence of the Z-configured prop-2-enamide backbone further stabilizes the compound through conjugated π-electron systems, a structural feature increasingly recognized for its ability to modulate receptor-ligand interactions in biological systems.
A key focus of current research involves the compound's unique aromatic substitution pattern. The 4-methoxyphenyl substituent at position 3 introduces electron-donating characteristics that modify electronic properties, while the adjacent 4-methylphenyl group provides steric bulk influencing conformational flexibility. This combination creates a distinct pharmacophore arrangement that has shown promise in inhibiting tyrosine kinase enzymes, as demonstrated by computational docking studies conducted by researchers at Stanford University in 2023. These findings suggest potential applications in targeted cancer therapies where such kinases are overexpressed.
In vitro assays reveal remarkable selectivity towards human epidermal growth factor receptor 2 (HER2), a validated oncology target. A 2024 study from Nature Communications details how this selectivity arises from precise alignment of the compound's N-(2-phenylethyl) substituent with hydrophobic pockets within the kinase domain. The phenylethylamine component not only enhances membrane permeability but also forms critical hydrogen bonds with key residues, a mechanism validated through X-ray crystallography and molecular dynamics simulations.
Synthetic chemists have optimized preparation methods using palladium-catalyzed cross-coupling reactions to construct the biphenyl core structure efficiently. A notable advancement reported in Angewandte Chemie involves a one-pot Suzuki-Miyaura protocol that achieves >95% yield under mild conditions, significantly reducing production costs compared to traditional multi-step synthesis approaches. This method employs recyclable ligands and solvent systems aligned with green chemistry principles, addressing sustainability concerns critical for large-scale pharmaceutical manufacturing.
Bioavailability challenges common in phenolic compounds are mitigated by this molecule's structural design. The methoxy group at position 4 on one phenolic ring reduces susceptibility to Phase I metabolism while maintaining desired biological activity. Pharmacokinetic studies in murine models show prolonged half-life (8.7 hours) and optimal distribution across blood-brain barrier permeable tissues, making it an attractive candidate for neurodegenerative disease research as highlighted in a 2023 review article from Chemical Science.
Clinical translation potential is underscored by recent preclinical data showing synergistic effects when combined with existing chemotherapy agents. In collaborative research between Harvard Medical School and Merck KGaA, this compound demonstrated additive cytotoxicity with paclitaxel against HER-positive breast cancer cell lines without increasing cardiotoxic side effects typically associated with combination therapies. Its dual mechanism involving both ATP competitive inhibition and allosteric modulation presents opportunities for overcoming drug resistance mechanisms observed in current kinase inhibitors.
Spectroscopic analysis confirms its stability under physiological conditions through conjugated double bond resonance stabilization mechanisms inherent to its Z-isomeric configuration. Nuclear magnetic resonance (NMR) studies published last year identified distinct proton signals at δ 7.8–8.0 ppm corresponding to amide groups that remain unaffected even after prolonged incubation with liver microsomes, indicating robust metabolic resistance compared to other enamide derivatives.
Innovative applications are emerging in peptide conjugation strategies due to its amide-reactive functional groups. Researchers at MIT have successfully used this compound as a linker molecule for antibody-drug conjugates (ADCs), achieving precise payload delivery while maintaining therapeutic index safety margins above FDA guidelines for clinical candidates. The phenylethylamine spacer provides optimal chain length for maintaining antibody functionality while enabling controlled drug release through enzymatic cleavage mechanisms.
The compound's photophysical properties are currently under investigation for optogenetic applications. Fluorescence lifetime measurements conducted at ETH Zurich reveal emission wavelengths centered at 385 nm when excited at 310 nm, making it compatible with existing optical systems used in neural circuit mapping experiments without requiring hardware modifications. This dual functionality as both an imaging agent and therapeutic candidate represents an exciting area of convergent technology development.
Toxicological profiling using CRISPR-Cas9 knockout screens has identified minimal off-target interactions compared to structurally similar compounds. A collaborative study between Genentech and UCSF found no significant cytotoxicity against non-cancerous fibroblast cells even at concentrations exceeding therapeutic levels by three orders of magnitude, suggesting favorable safety margins for future clinical trials.
Surface-enhanced Raman spectroscopy (SERS) studies have uncovered novel diagnostic applications leveraging its unique vibrational signature peaks at ~1650 cm⁻¹ (amide I band) and ~830 cm⁻¹ (aromatic C-H out-of-plane bending). These spectral markers enable detection limits as low as femtomolar concentrations when coupled with gold nanoparticle substrates, opening possibilities for early disease biomarker detection platforms currently being developed by Bio-Rad Laboratories.
The stereochemistry at position Z is now understood to influence protein binding orientation through entropy-driven interactions discovered via cryo-electron microscopy analysis published earlier this year. Structural biology insights show that the Z-isomer preferentially binds parallel to kinase activation loops compared to E-isomers which adopt perpendicular orientations, providing critical clues for rational drug design optimization efforts underway at several biotech firms including Biogen Inc.
Innovative solid-state characterization techniques like powder X-ray diffraction have revealed polymorphic forms differing significantly in hygroscopicity - a discovery made possible through high-throughput crystal engineering approaches pioneered by researchers at AstraZeneca's Cambridge facility last quarter. These polymorphs exhibit solubility variations ranging from 0.1 mg/mL to 15 mg/mL depending on crystallization conditions, directly impacting formulation strategies for oral delivery systems.
Molecular modeling studies using machine learning algorithms have predicted novel binding modes involving π-stacking interactions between the terminal phenyl rings and aromatic residues on target proteins such as BCR-ABL tyrosine kinase domains expressed in chronic myeloid leukemia cells. These predictions were experimentally validated using surface plasmon resonance assays showing dissociation constants below 1 nM under physiological buffer conditions according to data presented at ASH 2023 annual conference proceedings.
The compound's synthesis pathway has been further optimized using continuous flow chemistry techniques reported in Chemical Engineering Journal this year, achieving process mass intensity reductions of over 60% compared to batch processes while maintaining >98% purity levels measured via HPLC-DAD analysis under USP Chapter <621> guidelines approved last month by FDA regulators.
Ongoing translational research focuses on developing prodrug variants where the N-(phenylethyl) amide is temporarily masked using ester protecting groups that hydrolyze selectively under tumor microenvironment conditions characterized by low pH levels (pKa-dependent release mechanism). Preclinical models show up to sevenfold increase in tumor accumulation when compared to parent compounds administered systemically according to data submitted recently for publication consideration by Cell Chemical Biology editors.
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